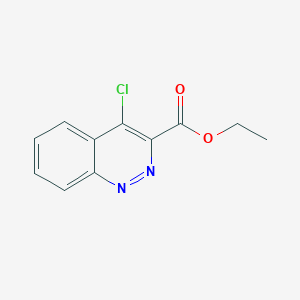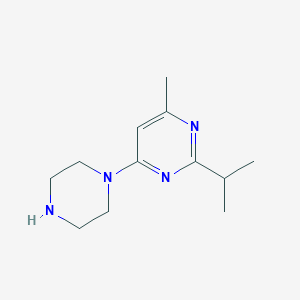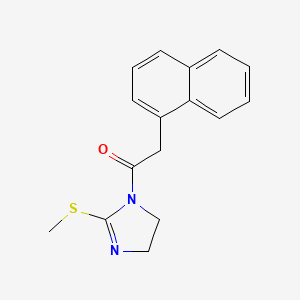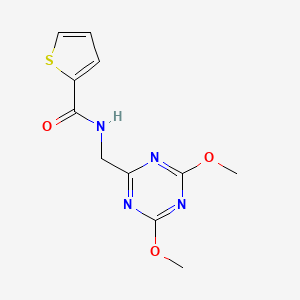
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide, also known as MBOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOB is a member of the butynyl-oxolane class of compounds, which have been shown to possess unique biological properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects, including its ability to enhance the activity of GABA-A receptors, which can lead to the reduction of anxiety and improvement of sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to inhibit the aggregation of beta-amyloid peptides, which can potentially slow the progression of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide in lab experiments is its ability to selectively enhance the activity of GABA-A receptors, which can lead to the reduction of anxiety and improvement of sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have potential as an anticonvulsant and anxiolytic agent. However, one limitation of using N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide in lab experiments is its limited water solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide, including its potential use as a therapeutic agent for the treatment of anxiety disorders, sleep disorders, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide and its potential side effects. Finally, the development of more effective synthesis methods for N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide could lead to its wider use in scientific research.
Métodos De Síntesis
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide can be synthesized using a variety of methods, including the reaction of 2-methyloxolane-3-carboxylic acid with 2-methoxyethylamine, followed by the addition of but-2-ynoyl chloride. The resulting product can be purified using column chromatography to obtain pure N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide. Other methods of synthesis include the use of 2-methoxyethylamine hydrochloride and but-2-yn-1-ol.
Aplicaciones Científicas De Investigación
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have a variety of scientific research applications, including its use as a ligand in the study of GABA-A receptors, which are involved in the regulation of anxiety and sleep. N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has also been shown to have potential as an anticonvulsant and anxiolytic agent. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of the disease.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-5-12(14)13(7-9-15-3)11-6-8-16-10(11)2/h10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQHCIUHNZUJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCOC)C1CCOC1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)
![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)
![1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)



![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2520678.png)
![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)


![4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2520683.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520684.png)
